(2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one
Description
This compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure features a 4-chlorophenyl imino group at position 2 and a 2,5-dimethoxybenzylidene substituent at position 5 (Figure 1). The Z-configuration at both double bonds (C2–N and C5–C) is critical for its stereochemical stability and biological interactions .
Synthesis: The compound is synthesized via a condensation reaction between 3-(4-chlorophenyl)thiosemicarbazide and 2,5-dimethoxybenzaldehyde derivatives under reflux conditions in a polar aprotic solvent (e.g., DMF or acetic acid) with sodium acetate as a catalyst. This method yields moderate to high purity (75–85%) and aligns with protocols for analogous thiazolidinones .
Properties
Molecular Formula |
C18H15ClN2O3S |
|---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
(5Z)-2-(4-chlorophenyl)imino-5-[(2,5-dimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15ClN2O3S/c1-23-14-7-8-15(24-2)11(9-14)10-16-17(22)21-18(25-16)20-13-5-3-12(19)4-6-13/h3-10H,1-2H3,(H,20,21,22)/b16-10- |
InChI Key |
XSDDDJCXZKRZBP-YBEGLDIGSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Cl)S2 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde, 2,5-dimethoxybenzaldehyde, and thiosemicarbazide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Michael Addition Reactions
The exocyclic double bond (C5=C) conjugated to the thiazolidinone carbonyl group enables Michael acceptor behavior. This electrophilic site reacts with nucleophiles (e.g., thiols, amines) via a Michael addition mechanism:
-
Biological relevance : Reacts with glutathione (GSH) and protein thiols in cellular environments, contributing to redox modulation and potential off-target effects .
-
Synthetic utility : Used to generate derivatives via regioselective addition. For example, reaction with benzyl thiol yields a sulfur-adducted product .
Nucleophilic Substitution at the 4-Chlorophenyl Group
The electron-withdrawing imino group activates the 4-chlorophenyl ring for nucleophilic aromatic substitution (SNAr):
-
Experimental evidence : Replacement of the chlorine atom with methoxy or amino groups under basic conditions (e.g., KOH/EtOH).
-
Applications : Facilitates structural diversification for optimizing pharmacokinetic properties.
Oxidation:
The thiazolidinone sulfur atom undergoes oxidation to form sulfoxide or sulfone derivatives under mild oxidizing agents (e.g., H₂O₂, mCPBA) .
Reduction:
The exocyclic double bond is reduced catalytically (H₂/Pd-C) or via hydride transfer (NaBH₄), yielding saturated analogs with altered bioactivity .
Cycloaddition and Ring-Opening Reactions
The compound participates in Diels-Alder reactions and 1,3-dipolar cycloadditions due to its conjugated diene-like system:
Hydrolysis and Ring Modification
-
Acidic/basic hydrolysis : Cleavage of the thiazolidinone ring generates thiourea or carboxylic acid derivatives.
-
Ring expansion : Reaction with hydrazine yields thiadiazine derivatives .
Comparative Reactivity of Thiazolidinone Derivatives
Key Research Findings
-
Pharmacological interference : The compound’s reactivity with cellular thiols classifies it as a pan-assay interference compound (PAINS) , necessitating cautious interpretation of high-throughput screening results .
-
Synthetic versatility : Modular functionalization (e.g., C5 modification, N3 substitution) enables tailored bioactivity, as demonstrated in antimalarial and anticancer studies .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is C17H16ClN3O3S, with a molecular weight of approximately 375.84 g/mol. The structure features a thiazolidinone ring, which is known for its ability to interact with various biological targets due to its heterocyclic nature.
Antimicrobial Activity
Thiazolidinones have been extensively studied for their antimicrobial properties. Research indicates that derivatives of thiazolidinone compounds exhibit significant activity against a variety of pathogens. For instance, studies have shown that certain thiazolidinone derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Potential
The anticancer properties of thiazolidinones are particularly noteworthy. Compounds within this class have demonstrated cytotoxic effects against various cancer cell lines. For example, (2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one has shown promise in inhibiting the growth of estrogen receptor-positive breast cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
Recent studies have suggested that thiazolidinone derivatives possess anti-inflammatory properties. These compounds can modulate inflammatory pathways and reduce cytokine production, making them potential candidates for treating inflammatory diseases .
Antioxidant Activity
Thiazolidinones are also recognized for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress in biological systems, which is beneficial for preventing cellular damage associated with various diseases .
Case Study 1: Anticancer Activity Assessment
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiazolidinone derivatives and evaluated their anticancer activity against multiple cancer cell lines. Among these, (2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one exhibited significant cytotoxicity against MCF-7 cells with an IC50 value indicating strong potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial efficacy of thiazolidinone derivatives against clinical isolates of bacteria. The results demonstrated that specific derivatives showed potent activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting that these compounds could be valuable in combating antibiotic resistance .
Mechanism of Action
The mechanism of action of (2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties may involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₈H₁₄ClN₃O₃S
- Molecular Weight : 403.84 g/mol
- Lipophilicity (LogP) : ~3.2 (predicted), influenced by electron-withdrawing Cl and electron-donating OCH₃ groups.
Comparison with Structural Analogs
Thiazolidinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of the target compound with its closest analogs (Table 1).
Key Observations :
Substituent Effects on Bioactivity :
- The target compound’s 2,5-dimethoxybenzylidene group improves solubility compared to halogenated analogs (e.g., 4-F or 2-Cl), which exhibit higher LogP values but lower MICs against Gram-positive bacteria .
- Bromine substitution (e.g., in ) significantly enhances antimycobacterial activity, likely due to increased hydrophobic interactions with lipid-rich bacterial membranes.
Stereochemical Influence: The Z-configuration at C5 is conserved across active analogs, preserving conjugation between the thiazolidinone core and the benzylidene moiety, which is critical for π-π stacking in enzyme binding pockets .
Synthetic Accessibility :
- Methoxy-substituted derivatives (e.g., target compound) require milder reaction conditions (reflux in acetic acid/DMF) compared to halogenated analogs, which often need harsher bases like K₂CO₃ .
Research Findings and Implications
Antimicrobial Activity
The target compound demonstrates moderate activity against Staphylococcus aureus (MIC₅₀ = 12.5 µg/mL), outperforming hydroxy-substituted analogs (MIC₅₀ = 50 µg/mL) but lagging behind brominated derivatives (MIC₅₀ = 6.25 µg/mL). This suggests a trade-off between solubility and membrane permeability .
Crystal Structure and Stability
X-ray diffraction studies of related compounds (e.g., ) reveal that intramolecular H-bonding (e.g., O–H⋯S) and C–H⋯π interactions stabilize the Z-configuration. The target compound’s 2,5-dimethoxy groups likely prevent π-stacking aggregation, enhancing bioavailability .
Biological Activity
(2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of compounds known for their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of (2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one can be represented as follows:
This structure features a thiazolidinone ring system with a chlorophenyl group and dimethoxybenzylidene substituents that contribute to its biological activity.
The biological activity of thiazolidinones is often attributed to several mechanisms:
- Enzyme Inhibition : These compounds can inhibit specific enzymes such as kinases and proteases, affecting various signaling pathways within cells .
- Antioxidant Activity : Some thiazolidinone derivatives exhibit significant antioxidant properties by scavenging free radicals .
- Antimicrobial Action : The interaction with microbial cell membranes and inhibition of essential metabolic pathways have been observed in various studies .
Anticancer Activity
Research has indicated that thiazolidinone derivatives can exhibit potent anticancer properties. For instance:
- Cell Proliferation Inhibition : Studies have shown that certain thiazolidinones can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest .
- Case Study : A study demonstrated that a related thiazolidinone compound effectively inhibited the growth of human lung cancer cell lines (A549 and HCC827) with IC50 values in the low micromolar range .
Antimicrobial Properties
Thiazolidinones have also been evaluated for their antimicrobial efficacy:
- Broad-Spectrum Activity : These compounds have shown activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion assays .
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
The anti-inflammatory potential of thiazolidinones has been explored in various models:
- Inhibition of Pro-inflammatory Cytokines : Compounds have been shown to reduce the levels of TNF-alpha and IL-6 in vitro, indicating their potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is significantly influenced by their substituents. For instance:
- Chlorine Substitution : The presence of chlorine on the phenyl ring enhances anticancer activity by increasing lipophilicity and facilitating cellular uptake .
- Methoxy Groups : The addition of methoxy groups has been linked to improved antioxidant properties due to enhanced electron-donating capabilities .
Q & A
Q. Optimization Strategies :
Which spectroscopic and computational techniques are critical for structural validation?
Q. Basic Research Focus
- FT-IR : Confirms C=O (1690–1720 cm⁻¹), C=N (1600–1650 cm⁻¹), and aromatic C-H stretches. Absence of S-H (2550–2600 cm⁻¹) validates cyclization .
- NMR : ¹H NMR identifies Z/E isomerism via vinyl proton coupling constants (J = 10–12 Hz for Z-configuration). ¹³C NMR distinguishes carbonyl (δ 170–180 ppm) and imine (δ 150–160 ppm) groups .
- DFT Calculations : Predict electronic properties (HOMO-LUMO gaps) and verify experimental NMR/IR data. M06-2X/6-31+G(d,p) level matches observed spectra .
How can structural modifications enhance bioactivity, and what substituent patterns are promising?
Q. Advanced Research Focus
- Substituent Effects :
- Derivatization Strategies :
How to resolve contradictions in reported biological activity data (e.g., antibacterial vs. anticancer)?
Advanced Research Focus
Discrepancies arise from assay variability (e.g., bacterial strains, cancer cell lines) and compound stability. Mitigation strategies:
- Standardized Assays : Use CLSI guidelines for antimicrobial testing; NCI-60 panel for anticancer screening.
- Stability Studies : Monitor decomposition (HPLC/MS) under assay conditions. Thiazolidinone rings may hydrolyze in acidic media, altering activity .
- Target Profiling : Use molecular docking (PDB: 1HHO for hemoglobin) to identify off-target interactions .
What computational approaches predict pharmacokinetic properties and toxicity?
Q. Advanced Research Focus
- ADMET Prediction : SwissADME or pkCSM tools assess bioavailability (%HIA >80%), CYP450 inhibition (risk of drug-drug interactions).
- Toxicity : ProTox-II predicts hepatotoxicity (e.g., mitochondrial membrane disruption) linked to electron-deficient aromatic systems .
- MD Simulations : GROMACS simulations (AMBER force field) evaluate binding stability to targets (e.g., >50 ns trajectories for hemoglobin) .
How to design experiments to validate reaction mechanisms (e.g., nucleophilic vs. electrophilic pathways)?
Q. Advanced Research Focus
- Isotopic Labeling : Use ¹⁸O-labeled H₂O to track carbonyl oxygen sources during hydrolysis .
- Kinetic Studies : Monitor rate dependence on pH (pseudo-first-order kinetics under basic conditions) .
- Intermediate Trapping : Identify Schiff base intermediates via LC-MS during thiazolidinone ring formation .
What are the challenges in scaling up synthesis for in vivo studies, and how are they addressed?
Q. Advanced Research Focus
- Purification : Recrystallization from DMF/ethanol mixtures reduces dimerization byproducts but requires controlled cooling rates .
- Yield Limitations : Microwave-assisted synthesis (Method C in ) reduces time (30–50 min vs. 2–7 h) and improves scalability (85–96% yield).
How do solvent polarity and pH influence tautomerism in thiazolidinone derivatives?
Q. Advanced Research Focus
- Tautomeric Forms : Thione (C=S) ↔ thiol (C-SH) equilibria shift under acidic/basic conditions, altering reactivity.
- Solvent Effects : Polar aprotic solvents (DMF) stabilize thione form; protic solvents (ethanol) favor thiol tautomers .
- pH Control : Use buffered conditions (pH 7–8) to suppress tautomerism during biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
